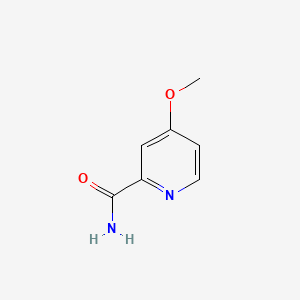![molecular formula C4H9NO2S B1352301 2-[(2-Hydroxyethyl)thio]acetamide CAS No. 20101-84-2](/img/structure/B1352301.png)
2-[(2-Hydroxyethyl)thio]acetamide
Vue d'ensemble
Description
“2-[(2-Hydroxyethyl)thio]acetamide” is a chemical compound used in proteomics research . Its molecular formula is C4H9NO2S and it has a molecular weight of 135.19 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 4 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .
Applications De Recherche Scientifique
Heterocyclic Synthesis
2-[(2-Hydroxyethyl)thio]acetamide is significant in the field of heterocyclic synthesis. Gouda et al. (2015) conducted a comprehensive survey on the preparation and chemical reactivity of 2-cyano-N-(2-hydroxyethyl) acetamide. They found that these compounds are crucial intermediates for synthesizing various synthetically useful and novel heterocyclic systems (Gouda et al., 2015).
Synthesis of Antibacterial Agents
Ramalingam et al. (2019) synthesized several derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and similar compounds. These derivatives were tested for their antibacterial activity and exhibited significant effectiveness (Ramalingam et al., 2019).
Chemical Characteristics and Rotation Studies
Aitken et al. (2016) conducted a variable temperature 1H and 13C NMR study on N,N-bis(2-hydroxyethyl)acetamide. They observed restricted rotation about the amide bond, providing valuable insights into its chemical behavior (Aitken et al., 2016).
Applications in Polymer Science
Batibay et al. (2020) explored the application of a compound structurally related to this compound in polymer science. They synthesized 2-(9-Oxo-9H-thioxanthene-2-yloxy)-N-(3-silsesquioxanylpropyl) acetamide, used as a nano-photoinitiator for preparing PMMA hybrid networks. This development is significant in enhancing thermal stability and creating robust polymer/filler networks (Batibay et al., 2020).
Drug-Related Structural Studies
Okunola-Bakare et al. (2014) studied 2-[(Diphenylmethyl)sulfinyl]acetamide and its analogues, focusing on their binding to dopamine transporters. This research provides insights into potential treatments for psychostimulant abuse, illustrating the importance of structural studies in drug development (Okunola-Bakare et al., 2014).
Mécanisme D'action
Target of Action
It is known that similar compounds, such as 2-aminothiazole derivatives, have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
Similar compounds have been found to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level .
Analyse Biochimique
Biochemical Properties
2-[(2-Hydroxyethyl)thio]acetamide plays a significant role in biochemical reactions, particularly in the context of proteomics research . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as a substrate or inhibitor in enzymatic reactions, influencing the activity of specific enzymes. The nature of these interactions can vary, but they often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound may alter the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it can impact the expression of specific genes, thereby affecting protein synthesis and other cellular functions .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to enzymes, either inhibiting or activating their activity . It may also interact with DNA or RNA, leading to changes in gene expression. These interactions can result in various biochemical effects, such as alterations in metabolic pathways and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider . Over time, it may undergo chemical changes that affect its activity and efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects on cellular function and metabolism . At higher doses, it can exhibit toxic or adverse effects, such as cellular damage or disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways . For example, it may be metabolized by specific enzymes, leading to the production of metabolites that can further influence cellular processes . The compound can also affect metabolic flux and metabolite levels, thereby impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, the compound’s localization and accumulation within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function . This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in certain subcellular locations can affect its interactions with other biomolecules and its overall biochemical effects .
Propriétés
IUPAC Name |
2-(2-hydroxyethylsulfanyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S/c5-4(7)3-8-2-1-6/h6H,1-3H2,(H2,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXASESSZXSXIFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCC(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80403494 | |
| Record name | 2-[(2-Hydroxyethyl)sulfanyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20101-84-2 | |
| Record name | 2-[(2-Hydroxyethyl)sulfanyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2-Chloro-5-nitrophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1352222.png)

![1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1352228.png)
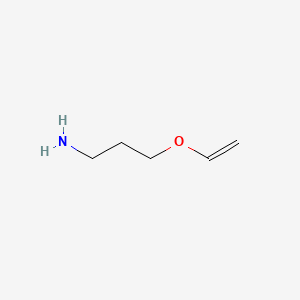
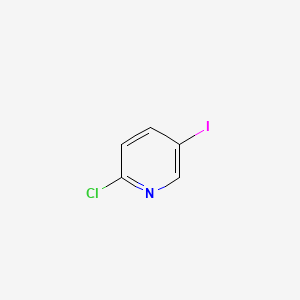
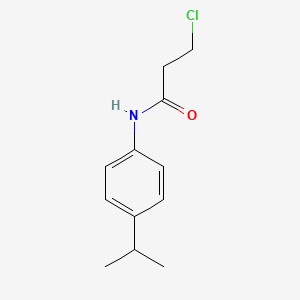
![3-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1352250.png)

![N-[(4-chlorophenyl)methylideneamino]-2-cyano-3-(dimethylamino)prop-2-enamide](/img/structure/B1352259.png)
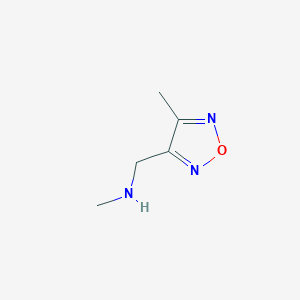

![4-methyl-N-[4-(2-phenylethynyl)phenyl]benzenecarboxamide](/img/structure/B1352268.png)

